molecular formula C21H15NO5 B2601008 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide CAS No. 950335-97-4

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B2601008
CAS No.: 950335-97-4
M. Wt: 361.353
InChI Key: XNGYIXXJUJFBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chromenyl and benzoxepine moieties in its structure suggests that it might exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenyl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the benzoxepine ring: This step might involve the condensation of suitable starting materials followed by cyclization.

    Coupling of the chromenyl and benzoxepine units: This can be done using coupling reagents like EDCI or DCC in the presence of a base.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the chromenyl moiety.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the benzoxepine or chromenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The chromenyl and benzoxepine moieties could play a role in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide: can be compared with other benzoxepine derivatives or chromenyl compounds.

    Benzoxepine derivatives: Known for their anti-inflammatory, anti-cancer, and neuroprotective activities.

    Chromenyl compounds: Known for their antioxidant, anti-inflammatory, and antimicrobial properties.

Uniqueness

The uniqueness of this compound lies in the combination of the chromenyl and benzoxepine moieties, which might confer unique biological activities and therapeutic potential.

Properties

IUPAC Name

7-methoxy-N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-25-17-5-6-18-15(11-17)10-14(8-9-26-18)21(24)22-16-4-2-13-3-7-20(23)27-19(13)12-16/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGYIXXJUJFBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.